molecular formula C6H12N2O B012353 Piperidine-2-carboxamide CAS No. 19889-77-1

Piperidine-2-carboxamide

Cat. No. B012353
CAS RN: 19889-77-1
M. Wt: 128.17 g/mol
InChI Key: XIMBESZRBTVIOD-UHFFFAOYSA-N
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Description

Piperidine-2-carboxamide is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically relevant molecules. It is characterized by its piperidine backbone, which is a common motif in medicinal chemistry due to the piperidine ring's influence on the pharmacokinetic and pharmacodynamic profiles of drug molecules.

Synthesis Analysis

The synthesis of Piperidine-2-carboxamides can be achieved through a variety of methods. One efficient approach involves the use of a one-pot, 4-component Ugi condensation, utilizing N-alkylethylenediamine, chloroacetaldehyde, an isonitrile, and a carboxylic acid (Rossen, Sager, & Dimichele, 1997). This method demonstrates the compound's accessibility for further chemical transformations.

Molecular Structure Analysis

The molecular structure of Piperidine-2-carboxamide derivatives has been elucidated using techniques such as X-ray diffraction, showcasing the compound’s ability to form various conformations and its adaptability in molecular interactions (Ban et al., 2023).

Chemical Reactions and Properties

Piperidine-2-carboxamides undergo a range of chemical reactions, contributing to their utility in synthesizing complex organic molecules. For instance, they can act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, highlighting their importance in asymmetric synthesis (Wang et al., 2006).

Scientific Research Applications

  • Inhibitors of Soluble Epoxide Hydrolase : 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides have been identified as potent inhibitors of soluble epoxide hydrolase, which are useful for investigating various disease models (Thalji et al., 2013).

  • TRPV1 Antagonists for Pain Treatment : Piperidine carboxamides have shown potential as potent TRPV1 antagonists, which could be effective in treating pain (Cheung et al., 2008).

  • Inhibitors of PCSK9 : N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have demonstrated improved potency in inhibiting PCSK9 mRNA translation, which is beneficial for cardiovascular health (Londregan et al., 2018).

  • Antiproliferative Agents and Tubulin Inhibitors : 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been found to be potential antiproliferative agents and tubulin inhibitors, useful in cancer treatment (Krasavin et al., 2014).

  • Aminocarbonylation Reactions : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, producing carboxamides and ketocarboxamides from iodoalkenes and iod (Takács et al., 2014).

  • HIV-1 Reverse Transcriptase Inhibitors : N-phenyl piperidine analogs, such as 3-carboxamides, have demonstrated broad potency against wild-type HIV-1 and NNRTI-resistant mutant viruses (Tang et al., 2010).

  • Anaplastic Lymphoma Kinase Inhibitors : Piperidine carboxamide 1 is a potent and selective inhibitor for anaplastic lymphoma kinase, showing improved potency and selectivity over IGF1R (Bryan et al., 2012).

  • CCR5 Antagonist for HIV-1 : TAK-220, a piperidine-4-carboxamide CCR5 antagonist, has high potency and good metabolic stability, promising for development against HIV-1 (Imamura et al., 2006).

properties

IUPAC Name

piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBESZRBTVIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901505
Record name NoName_631
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2-carboxamide

CAS RN

19889-77-1
Record name Pipecolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-benzyloxypiperidine-2-carboxylic acid (2.0 g), 1-hydroxybenzotriazole (1.6 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.3 g) were dissolved in methylene chloride (20 mL). Concentrated aqueous ammonia (3 mL) and triethylamine (2 mL) were added to the resultant solution at room temperature, followed by stirring for 3 days. The reaction mixture was partitioned between water and methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. 10% Palladium-carbon (1 g, 50% wet) was added to the residue in methanol (30 mL), and the resultant mixture was stirred in a hydrogen atmosphere for 20 hours. The catalyst was removed by filtration. The solvent was evaporated under reduced pressure, and the thus-obtained oily product was dried, to thereby give the title compound as a solid (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Piperidine-2-carboxamide
Reactant of Route 3
Piperidine-2-carboxamide
Reactant of Route 4
Piperidine-2-carboxamide
Reactant of Route 5
Piperidine-2-carboxamide
Reactant of Route 6
Piperidine-2-carboxamide

Citations

For This Compound
353
Citations
S Watanuki, K Matsuura, Y Tomura, M Okada… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized and evaluated inhibitory activity against T-type Ca 2+ channels for a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. Structure–…
Number of citations: 10 www.sciencedirect.com
R Vorberg, N Trapp, D Zimmerli, B Wagner… - …, 2016 - Wiley Online Library
… Metabolic stabilities of some of the novel partially fluorinated n-propyl and n-butyl-substituted piperidine-2-carboxamide derivatives were measured in human liver microsomal …
E Eichhorn, JP Roduit, N Shaw, K Heinzmann… - Tetrahedron …, 1997 - Elsevier
… In this paper we report the efficient kinetic resolution of racemic piperazine-2-carboxamide 2 and racemic piperidine-2-carboxamide 5 to the corresponding enantiomerically pure …
Number of citations: 86 www.sciencedirect.com
EA Wold, EJ Garcia, CT Wild, JM Miszkiel… - Journal of medicinal …, 2020 - ACS Publications
Targeting the serotonin (5-HT) 5-HT 2C receptor (5-HT 2C R) allosteric site to potentiate endogenous 5-HT tone may provide novel therapeutics to alleviate the impact of costly, chronic …
Number of citations: 13 pubs.acs.org
CG Feng, H Fang, PQ Huang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
(IUCr) (2S,3S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide … (2S,3S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide … (2S,3S)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2-carboxamide top …
Number of citations: 2 scripts.iucr.org
CT Wild, JM Miszkiel, EA Wold, CA Soto… - Journal of medicinal …, 2018 - ACS Publications
… Structurally, 1 consists of two moieties directly attached to the piperidine-2-carboxamide core scaffold, an undecyl lipophilic tail (LT) and a polar head (PH) moiety including a complex α-…
Number of citations: 27 pubs.acs.org
RL Johnson, G Rajakumar… - Journal of medicinal …, 1986 - ACS Publications
… Thus, an alternate route to 9 was employed wherein L-piperidine-2-carboxamide (15) was … LPiperidine-2-carboxamide (15) was synthesized by reacting Boc-L-Pip-OH19 with ethyl …
Number of citations: 47 pubs.acs.org
T Wang, LD Du, D Wan, X Li, XZ Chen… - … Process Research & …, 2018 - ACS Publications
Here we describe an efficient and cost-effective chemoenzymatic synthesis of the β-lactamase inhibitor avibactam starting from commercially available ethyl 5-hydroxypicolinate …
Number of citations: 11 pubs.acs.org
H Komeda, H Harada, S Washika… - European Journal of …, 2004 - Wiley Online Library
… Besides l-prolinamide, the enzyme was active towards l-proline-p-nitroanilide (R,S)-piperidine-2-carboxamide, l-alaninamide and l-methioninamide (R,S)-piperazine-2-carboxamide. (R,…
Number of citations: 46 febs.onlinelibrary.wiley.com
DP Phillips, W Gao, Y Yang, G Zhang… - Journal of Medicinal …, 2014 - ACS Publications
Activation of the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5), also known as G-protein bile acid receptor 1 (GPBAR1), has been shown to play a key role in …
Number of citations: 43 pubs.acs.org

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